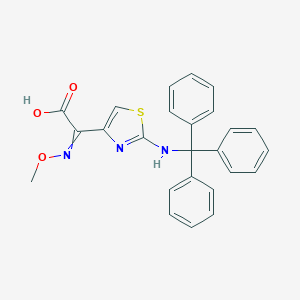
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its role as an intermediate in the synthesis of cephalosporin derivatives, which are a class of β-lactam antibiotics .
准备方法
The synthesis of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid typically involves the reaction of 2-aminothiazole derivatives with trityl chloride and methoxyiminoacetic acid under specific conditions. The reaction conditions often include the use of solvents such as chloroform, DMSO, or methanol, and the process may require heating to facilitate the reaction . Industrial production methods are similar but are scaled up to accommodate larger quantities and may involve additional purification steps to ensure the desired purity of the final product.
化学反应分析
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.
科学研究应用
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of cephalosporin antibiotics, which are crucial in treating bacterial infections.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antifungal properties.
Medicine: Cephalosporin derivatives synthesized from this compound are used in clinical settings to treat various bacterial infections.
作用机制
The mechanism of action of (Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid primarily involves its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics work by inhibiting the synthesis of bacterial cell walls, leading to the lysis and death of the bacteria. The compound itself interacts with various molecular targets and pathways involved in the synthesis of these antibiotics .
相似化合物的比较
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid can be compared with other similar compounds, such as:
2-Aminothiazole-4-carboxylate: Used as a starting material for various heterocyclic analogues with antimicrobial properties.
2-(2-Aminothiazol-4-yl)glyoxylic acid: Another intermediate in the synthesis of cephalosporin derivatives.
Ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate: Used in the synthesis of cephalosporin antibiotics.
The uniqueness of this compound lies in its specific structure, which allows for the efficient synthesis of cephalosporin derivatives with high antimicrobial activity.
生物活性
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid, with the CAS number 64485-90-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C25H21N3O3S
- Molecular Weight : 443.5 g/mol
- IUPAC Name : (2Z)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid
- Structure : The compound features a thiazole ring, which is significant for its biological activity.
The primary mechanism of action for this compound is its role as an intermediate in the synthesis of cephalosporin antibiotics. These antibiotics inhibit bacterial cell wall synthesis, leading to bacterial lysis and death. The compound's structure allows it to interact with various molecular targets involved in antibiotic activity, enhancing its efficacy against bacterial infections.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity :
- Derivatives of this compound have been studied for their antimicrobial properties. They show effectiveness against a range of Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development.
-
Antifungal Properties :
- Some studies suggest that similar thiazole derivatives exhibit antifungal activity, indicating that this compound may also hold promise in treating fungal infections.
-
Cytotoxic Effects :
- Preliminary studies have indicated cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Antifungal | Potential activity against fungal strains | |
| Cytotoxic | Inhibitory effects on cancer cell lines |
Case Studies
-
Antimicrobial Study :
A study published in Journal of Medicinal Chemistry examined the efficacy of thiazole derivatives in inhibiting bacterial growth. The results indicated that compounds structurally similar to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. -
Cytotoxicity Evaluation :
In a study focused on cancer therapeutics, derivatives were tested against various cancer cell lines, including breast and lung cancer cells. The findings suggested that these compounds could induce apoptosis, highlighting their potential as anticancer agents.
属性
CAS 编号 |
64485-90-1 |
|---|---|
分子式 |
C25H21N3O3S |
分子量 |
443.5 g/mol |
IUPAC 名称 |
(2E)-2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C25H21N3O3S/c1-31-28-22(23(29)30)21-17-32-24(26-21)27-25(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3,(H,26,27)(H,29,30)/b28-22+ |
InChI 键 |
PKPGSMOHYWOGJR-XAYXJRQQSA-N |
SMILES |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
手性 SMILES |
CO/N=C(\C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)/C(=O)O |
规范 SMILES |
CON=C(C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |
Pictograms |
Flammable; Health Hazard |
同义词 |
2-[(Z)-Methoxyimino]-2-[2-(tritylamino)thiazol-4-yl]acetic Acid; (αZ)-α-(Methoxyimino)-2-[(triphenylmethyl)amino]-4-thiazoleacetic Acid; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















